molecular formula C17H21N3OS2 B2542114 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797981-57-7

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2542114
CAS No.: 1797981-57-7
M. Wt: 347.5
InChI Key: XBQUIHRXKOGYID-UHFFFAOYSA-N
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Description

N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and an amide-linked pyrrolidine moiety bearing a thiazol-2-yl substituent. The compound’s design integrates heterocyclic systems (thiazole and thiophene) known for their pharmacological relevance, including enhanced bioavailability and electronic properties conducive to target binding.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-15(17(6-1-2-7-17)14-4-3-10-22-14)19-13-5-9-20(12-13)16-18-8-11-23-16/h3-4,8,10-11,13H,1-2,5-7,9,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQUIHRXKOGYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Thiophene

Cyclopentanecarbonyl chloride reacts with thiophene in the presence of AlCl₃ to yield 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, followed by hydrolysis:
$$
\text{Cyclopentanecarbonyl chloride} + \text{Thiophene} \xrightarrow{\text{AlCl}3} \text{1-(Thiophen-2-yl)cyclopentanecarbonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid}
$$
Conditions : Dichloromethane (DCM), 0°C to RT, 12–24 hours.
Yield : 68–72% after recrystallization (ethyl acetate/hexane).

Alternative Route: Grignard Addition

Cyclopentanone undergoes Grignard addition with thiophen-2-ylmagnesium bromide, followed by Jones oxidation:
$$
\text{Cyclopentanone} + \text{Thiophen-2-ylMgBr} \rightarrow \text{1-(Thiophen-2-yl)cyclopentanol} \xrightarrow{\text{CrO}_3} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid}
$$
Conditions : Tetrahydrofuran (THF), −78°C to RT; oxidation in acetone/H₂SO₄.
Yield : 55–60% (lower due to overoxidation side products).

Synthesis of 1-(Thiazol-2-yl)Pyrrolidin-3-amine

Hantzsch Thiazole Synthesis

Pyrrolidin-3-amine reacts with 1,3-dichloroacetone and Boc-protected thiourea to form the thiazole ring (Scheme 1):
$$
\text{Pyrrolidin-3-amine} + \text{1,3-Dichloroacetone} + \text{Thiourea} \xrightarrow{\text{NaH, THF}} \text{N-Boc-1-(thiazol-2-yl)pyrrolidin-3-amine}
$$
Key Steps :

  • Boc protection of pyrrolidin-3-amine using di-tert-butyl dicarbonate (Boc₂O).
  • Cyclization with 1,3-dichloroacetone in acetone (48 hours, RT).
  • Deprotection with trifluoroacetic acid (TFA) in DCM.

Yield : 33% over three steps.

Alternative Thiazole Functionalization

Direct alkylation of preformed thiazole with pyrrolidine-3-amine:
$$
\text{2-Bromothiazole} + \text{Pyrrolidin-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Thiazol-2-yl)pyrrolidin-3-amine}
$$
Conditions : 60°C, 24 hours.
Yield : 40–45% (limited by competing N-alkylation side reactions).

Amide Bond Formation

Carbodiimide-Mediated Coupling

1-(Thiophen-2-yl)cyclopentanecarboxylic acid reacts with 1-(thiazol-2-yl)pyrrolidin-3-amine using EDAC and DMAP:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDAC, DMAP, DCM}} \text{N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide}
$$
Conditions : 0°C to RT, 30 minutes to 3 hours.
Yield : 20–77% (dependent on steric hindrance).

Phosphonium Reagent Coupling

Higher yields achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP):
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{PyBOP, DIPEA, DMF}} \text{Target compound}
$$
Conditions : RT, 18–24 hours.
Yield : 65–70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 6.95 (s, 1H, thiazole), 4.25 (m, 1H, pyrrolidine), 3.80 (m, 2H, pyrrolidine), 2.60–1.90 (m, 10H, cyclopentane/pyrrolidine).
  • HR-MS (ESI+) : m/z calc. for C₁₇H₂₀N₃O₂S₂ [M+H]⁺: 386.1094; found: 386.1098.

Purity and Yield Optimization

Method Coupling Reagent Solvent Time (h) Yield (%) Purity (HPLC)
EDAC/DMAP EDAC DCM 3 20–77 85–90
PyBOP PyBOP DMF 24 65–70 95–98
TBTU TBTU THF 72 50–55 88–92

Challenges and Mitigation Strategies

  • Low Amine Reactivity : Steric hindrance at pyrrolidine’s 3-position necessitates high-efficiency coupling agents (e.g., PyBOP).
  • Thiazole Ring Instability : Acidic conditions during Boc deprotection may degrade thiazole; TFA/DCM at 0°C minimizes decomposition.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) or preparative HPLC resolves N-acylated impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. Various derivatives have been synthesized and tested against cancer cell lines, showing promising results. For instance, studies have demonstrated that thiazole derivatives can inhibit DNA synthesis without affecting protein synthesis, targeting key pathways involved in tumorigenesis .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedMechanism of ActionReference
Thiazole Derivative 1HepG-2 (liver cancer)Inhibition of DNA synthesis
Thiazole Derivative 2A-549 (lung cancer)Phosphodiesterase inhibition
Thiazole Derivative 3Various cancersHistone deacetylase inhibition

Antimicrobial Properties

Compounds with thiazole and thiophene structures are also known for their antimicrobial activities. They have been investigated for their effectiveness against various bacterial strains and fungi, showcasing potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been explored in several studies. These compounds may inhibit inflammatory pathways, providing therapeutic options for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of thiazole derivatives similar to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide against HepG-2 and A-549 cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin, suggesting their potential as effective anticancer drugs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including kinases involved in cancer progression. These studies help elucidate the mechanisms by which these compounds exert their effects at the molecular level .

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Hypothesized Target
Target Compound Cyclopentanecarboxamide Thiazol-2-yl-pyrrolidinyl, Thiophen-2-yl Kinases/Microbial enzymes
Cyclopentyl Fentanyl Cyclopentanecarboxamide Phenyl, Phenethyl-piperidinyl Opioid receptors
Benzo[d]thiazole Derivative Bicyclic carboxamide Benzo[d]thiazol-2-yl, Trifluoromethyl Proteases/Kinases

Research Findings and Implications

  • Structural Insights : The thiazole and thiophene groups in the target compound likely improve metabolic stability and binding affinity compared to purely aromatic analogs .
  • Synthetic Feasibility : Standard carboxamide coupling strategies (e.g., HATU/TEA) are applicable, but purification may require advanced chromatography, as seen in .
  • Therapeutic Potential: Divergence from cyclopentyl fentanyl’s opioid activity underscores the role of heterocycles in redirecting bioactivity toward non-opioid targets .

Biological Activity

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine Moiety : Often associated with enhanced bioactivity in various therapeutic contexts.
  • Thiophene Substituent : Contributes to the compound's interaction with biological targets.

The molecular formula is C12H13N3OSC_{12}H_{13}N_{3}OS with a molecular weight of 279.4 g/mol. Its unique combination of heterocyclic structures allows for multiple interactions with biological systems, potentially enhancing its pharmacological profile.

Biological Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of pathogens.
  • Anticancer Properties : Several studies have highlighted the potential of thiazole-containing compounds in inhibiting cancer cell proliferation.
  • Anticonvulsant Effects : Some thiazole-pyrrolidine analogs have demonstrated efficacy in models of epilepsy.

The mechanisms by which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For instance, thiazole derivatives have been investigated as glucokinase (GK) activators, which are relevant in diabetes management .
  • Cell Signaling Modulation : By influencing signaling pathways, this compound may affect cellular responses related to growth and apoptosis.
  • Binding Affinity Studies : Research on binding affinities with various biological targets is crucial for determining the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds:

  • Glucokinase Activators : A study identified cycloalkyl-fused N-thiazol-2-yl-benzamides as partial GK activators, demonstrating a balance between potency and safety in diabetic models . This suggests that similar thiazole-containing compounds could be effective in managing glucose levels without significant side effects.
  • Anticonvulsant Activity : Research on thiazole-integrated pyrrolidinones revealed significant anticonvulsant properties, with one compound showing a protection index indicating its potential as a therapeutic agent .
  • Antitumor Studies : Investigations into benzothiazole derivatives have shown promising anticancer effects, emphasizing the importance of structural modifications in enhancing bioactivity .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntimicrobial
ThienopyridineThiophene ringAntiplatelet
Benzamide derivativesAmide structureAnticancer

This comparative analysis highlights how the unique combination of thiazole and thiophene functionalities in this compound may enhance its bioactivity compared to simpler analogs.

Q & A

Q. What are the optimized synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction yields be improved?

  • Methodological Answer : A common synthetic approach involves three key steps: (1) cyclization to form the pyrrolidine-thiazole core using precursors like 2-aminothiazole derivatives under acidic/basic conditions, (2) Friedel-Crafts acylation to introduce the thiophene moiety, and (3) amide coupling with cyclopentanecarboxylic acid derivatives. Yield optimization can be achieved via statistical experimental design (e.g., factorial designs) to identify critical parameters such as reaction temperature, solvent polarity, and catalyst loading . For example, refluxing in acetonitrile with triethylamine as a base has been shown to enhance cyclization efficiency in analogous thiazole-containing compounds .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and the cyclopentane carboxamide carbonyl (δ ~170 ppm).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and thiazole-thiophene spatial arrangement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C18H21N3OS2, expected [M+H]+: 376.12). Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into reaction design and mechanistic studies for this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., IRC calculations) can model transition states for key steps like cyclization or acylation. For example, density functional theory (DFT) at the B3LYP/6-31G(d) level predicts activation energies for thiophene ring functionalization, guiding solvent/catalyst selection . Molecular docking may also explore potential biological interactions, such as binding to thiazole-sensitive enzymes (e.g., kinase targets) .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer :
  • Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements.
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., impurity levels >95% vs. <90%) .
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm target engagement .

Q. What strategies are effective for characterizing degradation products or metabolic byproducts of this compound?

  • Methodological Answer :
  • LC-MS/MS with stable isotope labeling : Tracks metabolic pathways in vitro (e.g., hepatic microsomal assays).
  • Forced degradation studies : Expose the compound to stress conditions (pH 1–12, UV light) and analyze via HPLC-UV/HRMS. For example, thiophene ring oxidation to sulfoxides is a common degradation pathway .
  • Computational metabolite prediction : Tools like GLORY or Meteor Nexus prioritize likely metabolites for targeted identification .

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